molecular formula C13H13ClN2 B6354194 Biphenyl-3-carboxamidine hydrochloride CAS No. 1172313-81-3

Biphenyl-3-carboxamidine hydrochloride

Cat. No.: B6354194
CAS No.: 1172313-81-3
M. Wt: 232.71 g/mol
InChI Key: IPJRGTPSSXXQBM-UHFFFAOYSA-N
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Description

Biphenyl-3-carboxamidine hydrochloride is a chemical compound with the molecular formula C13H13ClN2 It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-3-carboxamidine hydrochloride can be synthesized through the treatment of biphenylcarbonitrile with lithium bis(trimethylsilyl)amide (LiN(TMS)2), followed by hydrolysis with hydrogen chloride . This method involves the nucleophilic attack of LiN(TMS)2 on the nitrile carbon of biphenylcarbonitrile, forming an intermediate that is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Mechanism of Action

The mechanism of action of biphenyl-3-carboxamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-carboxamidine hydrochloride
  • Biphenyl-2-carboxamidine hydrochloride
  • Azabiphenyl derivatives

Uniqueness

Biphenyl-3-carboxamidine hydrochloride is unique due to its specific substitution pattern on the biphenyl scaffold, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

3-phenylbenzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2.ClH/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10;/h1-9H,(H3,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJRGTPSSXXQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26130-63-2
Record name Biphenyl-3-carboxamidine hydrochloride
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